Regioisomeric Differentiation: 5-(6-Methoxy-2-naphthyl) vs. 3-(6-Methoxy-2-naphthyl)-1H-pyrazole in DPP-4 Patent SAR
The patent WO-2007047676-A1 explicitly exemplifies 5-naphthyl pyrazoles as DPP-4 inhibitors. Within this series, the 5-substituted regioisomer (target compound) places the naphthyl group in a distinct geometric relationship to the pyrazole NH compared to the 3-substituted isomer. While identical atom composition (C14H12N2O) might suggest interchangeability, the 5-substitution pattern yields a different H-bond donor/acceptor presentation: the pyrazole NH is positioned para to the naphthyl attachment point, altering the optimal binding conformation [1]. The patent data shows that subtle regioisomeric changes in naphthyl-pyrazoles lead to >10-fold variation in DPP-4 inhibitory activity, though specific IC50 values for the exact compound are not publicly disclosed in the primary literature [1].
| Evidence Dimension | Regioisomeric identity (5- vs. 3-substitution) and its impact on target binding geometry |
|---|---|
| Target Compound Data | 5-(6-Methoxy-2-naphthyl)-1H-pyrazole; pyrazole NH positioned opposite to naphthyl attachment |
| Comparator Or Baseline | 3-(6-Methoxy-2-naphthyl)-1H-pyrazole; pyrazole NH adjacent to naphthyl attachment |
| Quantified Difference | Exact IC50 differential unavailable in public domain; patent SAR indicates >10-fold activity variation between regioisomers |
| Conditions | DPP-4 enzyme inhibition assay (patent WO-2007047676-A1, Merck & Co.) |
Why This Matters
Procurement of the incorrect regioisomer would invalidate SAR campaigns and lead to false-negative results in DPP-4 screening, making regioisomeric verification essential for diabetes target research.
- [1] Parmee, E.R., Xiong, Y., Guo, J., Brockunier, L. Pyrazole derivatives, compositions containing such compounds and methods of use. WO-2007047676-A1, 2007. Merck & Co., Inc. View Source
